![molecular formula C15H21NO5 B1642167 (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid](/img/structure/B1642167.png)
(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid is a chiral β-hydroxy acid derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. The compound’s structure includes a hydroxy group, an amino group protected by the Boc group, and a phenyl group, making it a versatile intermediate in various synthetic pathways.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reduction of α-amino-β-keto carboxylic acid esters to the corresponding β-hydroxy acids using sodium borohydride in methanol at low temperatures . Another method includes the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making it suitable for large-scale synthesis.
化学反应分析
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include various stereoisomers and derivatives of the original compound, depending on the specific reaction conditions and reagents used.
科学研究应用
(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
作用机制
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid involves the protection of the amino group by the Boc group, which prevents unwanted side reactions during chemical transformations. The Boc group can be easily removed under acidic conditions, allowing the free amino group to participate in subsequent reactions . The hydroxy and phenyl groups provide additional sites for chemical modifications, making the compound a versatile intermediate in various synthetic pathways.
相似化合物的比较
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane
- (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
Uniqueness
(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid is unique due to its specific stereochemistry and the presence of both hydroxy and phenyl groups. These features make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of chiral drugs and peptides. The Boc protecting group further enhances its utility by providing a stable and easily removable protection for the amino group.
属性
分子式 |
C15H21NO5 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC 名称 |
(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12?/m0/s1 |
InChI 键 |
BHTRKISIDQZUQX-PXYINDEMSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(C(=O)O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


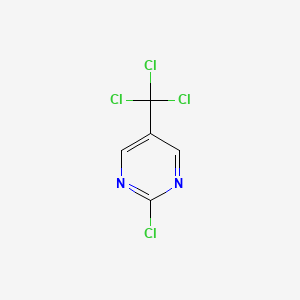
![4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B1642089.png)
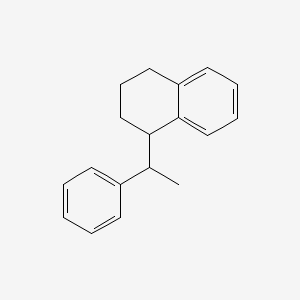
acetic acid](/img/structure/B1642091.png)
![5,7-Dimethoxyimidazo[1,2-C]pyrimidine](/img/structure/B1642092.png)
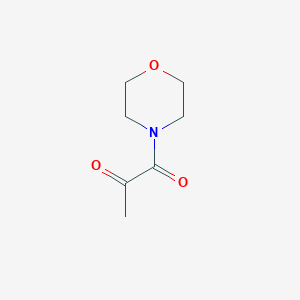
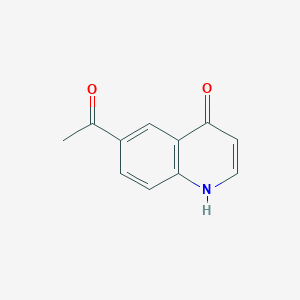
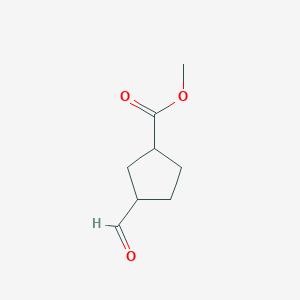
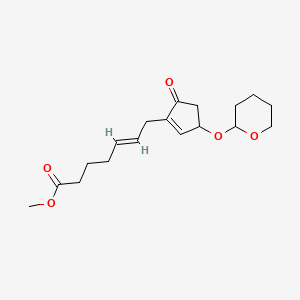
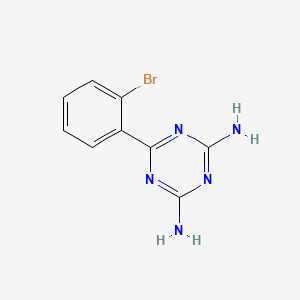
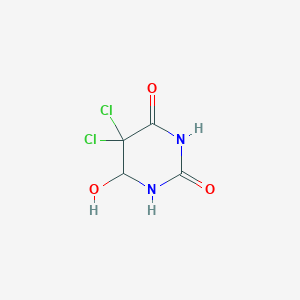
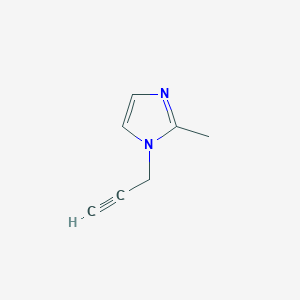
![4-fluoro-N-[2-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B1642119.png)
![Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1642133.png)
